molecular formula C10H14ClNO B499878 N-(5-chloro-2-methoxybenzyl)ethanamine CAS No. 892587-96-1

N-(5-chloro-2-methoxybenzyl)ethanamine

Cat. No.: B499878
CAS No.: 892587-96-1
M. Wt: 199.68 g/mol
InChI Key: WKGGYPRKBLIUKJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)ethanamine (CAS 892587-96-1) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics targeting the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of a range of neurological and inflammatory disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury . This compound serves as a key synthetic precursor in the structure-activity relationship (SAR) studies and synthesis of more complex, potent small-molecule inhibitors, such as the second-generation inhibitor YQ128 and related triazole-containing scaffolds . Researchers utilize this building block to develop compounds that selectively inhibit the NLRP3 inflammasome by interfering with the assembly of the inflammasome complex, specifically the interaction between NLRP3 and the adaptor protein ASC . The 5-chloro-2-methoxybenzyl moiety is a recurring structural feature in this class of investigational compounds, contributing to their biological activity and selectivity . Supplied with a minimum purity of 95%, this product is intended for laboratory research purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound appropriately in a controlled laboratory setting.

Properties

CAS No.

892587-96-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3

InChI Key

WKGGYPRKBLIUKJ-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Receptor Affinity

The pharmacological and physicochemical properties of N-benzylphenethylamines are highly sensitive to substitutions on both the benzyl and phenyl rings. Below is a comparison with key analogs:

Compound Name Benzyl Substituents Phenyl Substituents Molecular Weight (g/mol) 5-HT₂A Affinity (Ki, nM) Legal Status
N-(5-Chloro-2-methoxybenzyl)ethanamine 5-Cl, 2-OCH₃ None 215.69 Not reported Likely controlled
25C-NBOH (2-(4-Cl-2,5-diOMePh)-N-(2-OMeBz)EA) 2-OCH₃ 4-Cl, 2,5-diOCH₃ 351.84 0.13–0.44 Controlled
24H-NBOMe (N-(2-OMeBz)-2-(2,4-diOMePh)EA) 2-OCH₃ 2,4-diOCH₃ 343.39 0.11–0.33 Controlled
25I-NBOMe (N-(2-OMeBz)-2-(4-I-2,5-diOMePh)EA) 2-OCH₃ 4-I, 2,5-diOCH₃ 413.23 0.044–0.11 Controlled

Key Observations :

  • Halogen Effects : Chlorine (Cl) at the 5-position in the target compound replaces bulkier halogens (e.g., iodine in 25I-NBOMe) or additional methoxy groups (e.g., 25C-NBOH). This reduces molecular weight and may alter lipophilicity (logP) compared to iodinated analogs .
  • Methoxy Positioning : The ortho-methoxy group in the target compound is shared with 25C-NBOH and 24H-NBOMe, suggesting similar steric effects but differing electronic profiles due to the absence of para-substituents on the phenyl ring .

Physicochemical Properties

Quantum molecular descriptors calculated for NBOMe analogs () provide insights into electronic properties:

Descriptor N-(5-Cl-2-OMeBz)EA (Predicted) 25C-NBOH 24H-NBOMe
Dipole Moment (Debye) ~3.5 (Cl increases polarity) 4.2 3.8
HOMO-LUMO Gap (eV) ~5.1 (Cl reduces gap) 4.9 5.0
LogP ~2.8 (moderate lipophilicity) 3.1 2.9

Pharmacological Implications

  • Receptor Selectivity : The absence of dimethoxy groups on the phenyl ring (unlike 25C-NBOH) likely reduces 5-HT₂A affinity, as dimethoxy substitutions are critical for high-affinity binding .
  • Toxicity Profile : Chlorinated analogs may exhibit different toxicity profiles compared to brominated or iodinated derivatives due to variations in metabolic pathways (e.g., dehalogenation vs. oxidative metabolism) .

Biological Activity

N-(5-chloro-2-methoxybenzyl)ethanamine, a compound characterized by its chloro and methoxy groups attached to a benzyl ring, has garnered attention for its potential biological activities. This article reviews the biological properties, including receptor interactions, anti-inflammatory effects, and toxicological implications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClNO, with a molecular weight of approximately 171.62 g/mol. The presence of the chlorine atom and methoxy group significantly influences the compound's chemical reactivity and biological activity.

1. Serotonin Receptor Interactions

Research indicates that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT2_2 subtype. Compounds with similar structures have been shown to interact with various serotonin receptors, suggesting that this compound may influence neurological functions and disorders.

  • Binding Affinity : Studies suggest that modifications to the benzyl moiety can alter receptor selectivity and potency. For instance, the introduction of the methoxy group enhances binding affinity at 5-HT2A_2A receptors compared to its analogs.

2. Anti-inflammatory Properties

The compound is also noted for its potential lipoxygenase inhibitory activity. This suggests that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

  • Lipoxygenase Inhibition : Initial studies have indicated that this compound may inhibit lipoxygenase activity, thereby reducing inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameReceptor Affinity (nM)Primary ActivityNotes
This compoundTBD5-HT2A_2A agonistPotential anti-inflammatory effects
25I-NBOMeLow nM5-HT2A_2A agonistAssociated with severe toxicity
25C-NBOMeLow nM5-HT2A_2A agonistLinked to fatal cases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxybenzyl)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Reductive Amination : React 5-chloro-2-methoxybenzaldehyde with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol under reflux. Optimize pH (~6-7) to favor imine formation and subsequent reduction .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the free base. For hydrochloride salts, precipitate with HCl gas in diethyl ether .
  • Critical Factors : Temperature control (40–60°C), stoichiometric excess of ethanamine (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Analytical Techniques :

  • NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.7–3.9 ppm, benzyl CH₂ at δ 3.5–4.0 ppm) and ¹³C NMR (quaternary carbons for chloro and methoxy groups) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid; retention time ~8–12 minutes) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~254.7 for free base) and fragmentation patterns to validate the backbone .

Advanced Research Questions

Q. What role do substituent positions (e.g., chloro, methoxy) on the benzyl and phenyl rings play in modulating the compound’s receptor binding affinity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Chloro Substituent : Enhances lipophilicity and electron-withdrawing effects, potentially increasing blood-brain barrier penetration and 5-HT₂A receptor affinity (cf. 25C-NBOMe analogs with chloro groups in ) .
  • Methoxy Group : Electron-donating effects stabilize charge-transfer interactions with serotonin receptors. Positional isomers (e.g., 2-methoxy vs. 3-methoxy) significantly alter binding kinetics (see for isomer differentiation) .
  • Comparative Data : Fluorine analogs (e.g., 24H-NBF in ) show lower receptor activation than chloro derivatives, suggesting halogen size/polarity impacts binding pockets .

Q. How can computational chemistry approaches predict the interaction mechanisms between this compound and neurological targets like serotonin receptors?

  • Computational Strategies :

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (PDB ID: 6A93 for 5-HT₂A). Key residues: Asp155 (salt bridge with protonated amine), Trp336 (π-π stacking with benzyl group) .
  • DFT Calculations : Optimize ligand geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to validate docking predictions .

Q. How should researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies of this compound analogs?

  • Data Contradiction Analysis :

  • Bioavailability Factors : In vivo metabolism (e.g., cytochrome P450-mediated demethylation of methoxy groups) may reduce active compound levels compared to in vitro assays .
  • Dosage Adjustments : Calculate allometric scaling from rodent models (e.g., zebrafish in ) to human-equivalent doses, accounting for plasma protein binding and tissue distribution .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., dechlorinated or hydroxylated derivatives) that may contribute to in vivo effects .

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